molecular formula C8H10N4 B11918182 3-((3-Aminopyridin-2-yl)amino)propanenitrile CAS No. 223377-07-9

3-((3-Aminopyridin-2-yl)amino)propanenitrile

Cat. No.: B11918182
CAS No.: 223377-07-9
M. Wt: 162.19 g/mol
InChI Key: JVKWPGGLHGCXAT-UHFFFAOYSA-N
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Description

3-((3-Aminopyridin-2-yl)amino)propanenitrile is an organic compound with the molecular formula C8H10N4. It is a derivative of pyridine, featuring an amino group at the 3-position of the pyridine ring and a propanenitrile group attached to the amino group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Aminopyridin-2-yl)amino)propanenitrile typically involves the reaction of 3-aminopyridine with a suitable nitrile compound under controlled conditions. One common method involves the nucleophilic substitution reaction where 3-aminopyridine reacts with 3-chloropropanenitrile in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((3-Aminopyridin-2-yl)amino)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

3-((3-Aminopyridin-2-yl)amino)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-Aminopyridin-2-yl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in various interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-Aminopyridin-2-yl)amino)butanenitrile
  • 3-((3-Aminopyridin-2-yl)amino)pentanenitrile
  • 3-((3-Aminopyridin-2-yl)amino)hexanenitrile

Uniqueness

3-((3-Aminopyridin-2-yl)amino)propanenitrile is unique due to its specific chain length and the presence of both an amino group and a nitrile group This combination of functional groups provides distinct reactivity and binding properties compared to its analogs with different chain lengths or substituents

Properties

CAS No.

223377-07-9

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-[(3-aminopyridin-2-yl)amino]propanenitrile

InChI

InChI=1S/C8H10N4/c9-4-2-6-12-8-7(10)3-1-5-11-8/h1,3,5H,2,6,10H2,(H,11,12)

InChI Key

JVKWPGGLHGCXAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCCC#N)N

Origin of Product

United States

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